molecular formula C9H6ClFN2O B12965806 2-Chloro-6-fluoro-7-methoxyquinazoline

2-Chloro-6-fluoro-7-methoxyquinazoline

Cat. No.: B12965806
M. Wt: 212.61 g/mol
InChI Key: YTDLZBDNUNJXJV-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-7-methoxyquinazoline is a quinazoline derivative with the molecular formula C9H6ClFN2O. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-7-methoxyquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-6-fluoroaniline with methoxyacetic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-7-methoxyquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinazoline derivatives with altered oxidation states .

Scientific Research Applications

2-Chloro-6-fluoro-7-methoxyquinazoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-7-methoxyquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-7-fluoro-6-methoxyquinazoline
  • 2-Chloro-6-fluoro-7-hydroxyquinazoline
  • 2-Chloro-6-fluoro-7-ethoxyquinazoline

Uniqueness

2-Chloro-6-fluoro-7-methoxyquinazoline is unique due to its specific substitution pattern on the quinazoline ring. The presence of both chlorine and fluorine atoms, along with the methoxy group, imparts distinct chemical and biological properties to the compound. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

2-chloro-6-fluoro-7-methoxyquinazoline

InChI

InChI=1S/C9H6ClFN2O/c1-14-8-3-7-5(2-6(8)11)4-12-9(10)13-7/h2-4H,1H3

InChI Key

YTDLZBDNUNJXJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC(=NC2=C1)Cl)F

Origin of Product

United States

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